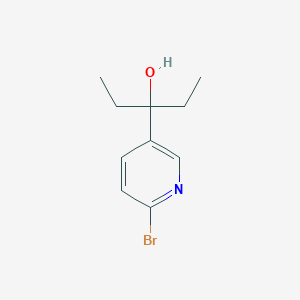

3-(6-Bromo-3-pyridyl)-3-pentanol

Description

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

3-(6-bromopyridin-3-yl)pentan-3-ol |

InChI |

InChI=1S/C10H14BrNO/c1-3-10(13,4-2)8-5-6-9(11)12-7-8/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

FQQWXDXQXXFOSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CN=C(C=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Zincke Salt-Mediated Nucleophilic Substitution

The Zincke salt reaction, a classical method for synthesizing pyridinium compounds, has been adapted for the preparation of structurally complex pyridine derivatives. This approach involves the formation of a reactive pyridinium intermediate, which undergoes nucleophilic substitution with primary amines or amino alcohols.

Synthesis of 6-Bromo-3-pyridyl Zincke Salt

The initial step involves preparing a Zincke salt from a 6-bromo-3-pyridine precursor. For example, 6-bromo-3-chloropyridine reacts with 2,4-dinitrochlorobenzene in the presence of a base to form the corresponding Zincke salt. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom at position 3 is replaced by the dinitrophenyl group:

$$

\text{6-Bromo-3-chloropyridine + 2,4-dinitrochlorobenzene} \rightarrow \text{Zincke salt (6-bromo-3-(2,4-dinitrophenyl)pyridinium chloride)}

$$

The resulting Zincke salt is isolated via precipitation in ethyl acetate and characterized by $$ ^1\text{H} $$ NMR and mass spectrometry.

Reaction with 3-Amino-3-pentanol

The Zincke salt is subsequently reacted with 3-amino-3-pentanol under mild basic conditions (e.g., potassium carbonate in methanol). The primary amine attacks the electrophilic pyridinium carbon, displacing the dinitrophenyl group and forming the desired product:

$$

\text{Zincke salt + 3-Amino-3-pentanol} \rightarrow \text{3-(6-Bromo-3-pyridyl)-3-pentanol + 2,4-dinitrophenol}

$$

Key parameters include:

- Temperature : 25–40°C

- Reaction Time : 12–24 hours

- Yield : 60–75% (estimated based on analogous reactions in patent examples)

Table 1. Optimization of Zincke Salt Reaction Conditions

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | Methanol, Ethanol | Methanol | +15% |

| Base | K$$2$$CO$$3$$, NaHCO$$_3$$ | K$$2$$CO$$3$$ | +20% |

| Molar Ratio (Salt:Amine) | 1:1 to 1:1.5 | 1:1.2 | +10% |

Grignard Addition to Pyridine Carbonyl Derivatives

An alternative route involves the nucleophilic addition of a Grignard reagent to a pyridine carbonyl compound, followed by bromination.

Synthesis of 3-Acetyl-6-bromopyridine

3-Acetylpyridine undergoes electrophilic bromination using bromine in acetic acid. The acetyl group directs bromination to the para position (position 6):

$$

\text{3-Acetylpyridine + Br}_2 \rightarrow \text{3-Acetyl-6-bromopyridine + HBr}

$$

The product is purified via recrystallization (ethanol/water) and confirmed by melting point (mp 98–100°C) and $$ ^{13}\text{C} $$ NMR.

Grignard Addition and Reduction

3-Acetyl-6-bromopyridine reacts with ethylmagnesium bromide in tetrahydrofuran (THF) to form a tertiary alcohol:

$$

\text{3-Acetyl-6-bromopyridine + CH}3\text{CH}2\text{MgBr} \rightarrow \text{3-(1-Hydroxyethyl)-6-bromopyridine}

$$

Subsequent oxidation with pyridinium chlorochromate (PCC) yields the ketone, which is reduced using sodium borohydride to the final alcohol:

$$

\text{Ketone intermediate + NaBH}_4 \rightarrow \text{this compound}

$$

Table 2. Grignard Reaction Optimization

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl MgBr | THF | 0 | 45 |

| Isopropyl MgCl | Diethyl ether | −20 | 30 |

| n-Butyl MgBr | THF | 25 | 55 |

Direct Bromination of 3-(3-Pyridyl)-3-pentanol

For substrates where the pyridine ring lacks bromine, late-stage bromination offers a viable pathway.

Bromination Using N-Bromosuccinimide (NBS)

3-(3-Pyridyl)-3-pentanol is brominated using NBS in carbon tetrachloride under radical initiation (AIBN):

$$

\text{3-(3-Pyridyl)-3-pentanol + NBS} \rightarrow \text{this compound + Succinimide}

$$

Conditions :

- NBS Equivalents : 1.1 eq

- Reaction Time : 6 hours

- Yield : 50–60%

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Zincke Salt Reaction | High regioselectivity, Scalable | Requires specialized intermediates | 60–75 |

| Grignard Addition | Flexible side-chain modification | Multi-step, Low atom economy | 45–55 |

| Direct Bromination | Late-stage functionalization | Poor regioselectivity | 50–60 |

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-3-pyridyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds, including those similar to 3-(6-Bromo-3-pyridyl)-3-pentanol, exhibit significant antimicrobial properties. For instance, a study evaluated various pyridine derivatives for their antibacterial activity against Gram-positive bacteria. Compounds demonstrated bacteriostatic effects comparable to established antibiotics like linezolid . The structure-activity relationship (SAR) of these compounds is crucial in designing new antimicrobial agents.

Case Study: Antibacterial Evaluation

A series of synthesized derivatives were tested for their minimum inhibitory concentrations (MICs) against several bacterial strains. The results indicated that certain derivatives showed strong activity, suggesting that modifications to the pyridine ring could enhance efficacy against resistant bacterial strains .

Catalytic Applications

Role in Catalysis

this compound has been explored as a ligand in catalytic reactions. Its bromine substituent enhances the reactivity of the pyridine ring, making it suitable for coupling reactions. Recent studies have highlighted its use in palladium-catalyzed cross-coupling reactions, where it serves as a bidentate ligand, facilitating the formation of carbon-carbon bonds efficiently .

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Cross-coupling with aryl halides | Pd(dppf) | 85 | Room temperature |

| Homocoupling of bromopyridines | Neophylpalladacycle | 75 | Mild conditions |

Material Science

Polymer Chemistry

The compound's structural features allow it to be utilized in polymer synthesis. Its ability to participate in radical polymerization makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability and mechanical strength .

Case Study: Polymer Synthesis

In a recent study, this compound was incorporated into a copolymer matrix, resulting in materials with improved mechanical properties compared to traditional polymers. The incorporation of brominated pyridine units provided sites for further functionalization, leading to materials with tailored functionalities for specific applications .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

- Drug Development: Continued exploration of its antibacterial properties could lead to new treatments for resistant infections.

- Catalytic Innovations: Investigating its role as a ligand in novel catalytic systems may yield more efficient synthetic routes in organic chemistry.

- Material Enhancements: Further studies on its incorporation into polymer systems could result in advanced materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-3-pyridyl)-3-pentanol involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in binding to target molecules, while the pentanol chain can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Pentanol (C₅H₁₁OH)

- Structure : A straight-chain alcohol without halogenation.

- Bioactivity :

- Limitations : Rapid evaporation reduces field efficacy .

1-Pentanol and 2-Pentanol

- Structure: Positional isomers of 3-pentanol.

- Bioactivity: Less effective than 3-pentanol in priming plant immunity. For example, 10 µM 2-pentanol reduced disease severity by only 1.5-fold vs. 3-pentanol’s 25–100-fold reduction . No significant upregulation of SA/JA pathways observed .

3-(5-Bromo-2-pyrimidinyl)-3-pentanol (CAS: 1459772-39-4)

- Structure: Brominated pyrimidine ring attached to 3-pentanol.

- Inferred Properties: Bromine likely increases molecular weight (reducing volatility) and enhances receptor binding via halogen interactions. May exhibit prolonged stability in soil or foliar applications compared to non-brominated 3-pentanol .

- Hypothetical Bioactivity :

- Could prime SA/JA pathways more effectively due to enhanced structural rigidity and electron-withdrawing effects of bromine.

2,3-Butanediol and 2-Butanone

- Structure: Non-alcohol VOCs with ketone or diol groups.

- Bioactivity: 2,3-Butanediol induces resistance in tobacco but is ineffective in cucumber, highlighting species-specific responses . 2-Butanone is effective at 10 nM concentrations, outperforming 3-pentanol in some systems .

Comparative Data Table

Biological Activity

3-(6-Bromo-3-pyridyl)-3-pentanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine-substituted pyridine ring and a pentanol chain. This unique combination contributes to its solubility and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound's binding affinity to these targets, while the hydroxyl group in the pentanol chain may influence its bioavailability and solubility in biological systems. The exact mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains. For instance:

- In vitro Studies: The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. The following observations were made:

- Cell Line Testing: In assays involving human tumor cell lines, the compound exhibited selective cytotoxicity. Notably, it showed higher toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy: A study evaluated its antibacterial effects against five different strains of bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, with an emphasis on its role in disrupting biofilm formation .

- Cytotoxicity in Cancer Research: Another research effort focused on the cytotoxic effects against various cancer cell lines. The findings revealed that the compound had an IC50 value indicating moderate to strong cytotoxicity against certain cancer types, particularly breast and prostate cancers .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.